N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused triazole-quinoxaline core substituted with methylphenyl and dimethylphenyl acetamide groups.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-16-8-10-19(11-9-16)24-28-29-25-26(33)30(21-6-4-5-7-22(21)31(24)25)15-23(32)27-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWHHHXAWVGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Precursor Formation
The foundational step involves synthesizing the quinoxaline backbone. A widely adopted method derives from the Phillips procedure, where o-phenylenediamine is condensed with oxalic acid in 4N HCl to yield quinoxaline-2,3-dione (Compound A). Subsequent treatment with phosphorus oxychloride (POCl₃) generates 2,3-dichloroquinoxaline (Compound B), a versatile intermediate for further functionalization.
Reaction Conditions:
Hydrazinoquinoxaline Intermediate
Compound B is treated with hydrazine hydrate (80%) in methanol or dioxane to produce 2-chloro-3-hydrazinoquinoxaline (Compound C). This step replaces one chlorine atom with a hydrazine group, enabling cyclization into the triazole ring.
Optimization Note:
Triazole Ring Cyclization
Oxidative Cyclization with Chloranil
Compound C undergoes condensation with aldehydes in dimethylformamide (DMF) at room temperature to form arylidene/alkylidene hydrazinoquinoxalines (Compound D). Subsequent oxidative cyclization using chloranil in refluxing 1,2-dichloroethane yields the triazoloquinoxaline core (Compound E).
Key Steps:
- Aldehyde Condensation:
- Cyclization:
Mechanistic Insight:
Chloranil acts as a dehydrogenation agent, facilitating intramolecular cyclization via radical intermediates.
Acetamide Side-Chain Introduction
Nucleophilic Acetylation
The triazoloquinoxaline core (Compound E) is functionalized with the acetamide group through a nucleophilic substitution reaction. 2-Bromoacetamide derivatives bearing the N-(3,5-dimethylphenyl) group are reacted with Compound E in the presence of a base.
Procedure:
- Reagents:
- 2-Bromo-N-(3,5-dimethylphenyl)acetamide (1.2 equiv).
- Potassium carbonate (2.0 equiv) in acetonitrile.
- Conditions:
Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, quinoxaline-H), 7.65 (s, 1H, triazole-H), 2.41 (s, 6H, CH₃).
Alternative One-Pot Synthesis
Azide-Alkyne Cycloaddition
A streamlined approach from Source utilizes 1-azido-2-isocyanoarenes and terminal acetylenes in a one-pot reaction. For the target compound, 1-azido-4-methylbenzene and propiolamide derivatives undergo copper-catalyzed cycloaddition to form the triazole ring, followed by quinoxaline annulation.
Advantages:
- Bond-forming efficiency: Four bonds (2 C–C, 2 C–N) formed sequentially.
- Yield: 60–65% without intermediate isolation.
Limitations:
- Requires strict control of stoichiometry to prevent oligomerization.
Comparative Analysis of Methods
Reaction Optimization and Challenges
Solvent Selection
Byproduct Mitigation
- Hydrazine Residues: Column chromatography (ethyl acetate/hexane, 3:7) effectively removes unreacted hydrazine derivatives.
- Isomer Formation: Substituent steric effects minimize unwanted regioisomers during cyclization.
Scalability and Industrial Relevance
The Phillips/Chloranil route is favored for kilogram-scale production due to:
- Cost-effectiveness: POCl₃ and chloranil are inexpensive reagents.
- Reproducibility: Consistent yields (±2%) across batches.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the triazolo[4,3-a]quinoxalin-5-yl acetamide backbone but differ in substituents, which influence their physicochemical and biological properties:
Substituent Effects on Properties
- Electron-Withdrawing Groups (Cl, CF3): Compounds like CAS 1261001-43-7 and CAS 1260949-60-7 incorporate chlorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
- Alkyl Chains (Propyl vs.
- Aromatic Substitution Patterns: The position of substituents (e.g., 3,5-dimethylphenyl vs. 4-chloro-2-CF3 phenyl) influences steric interactions and π-π stacking capabilities, critical for target engagement.
Biological Activity
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloquinoxaline core linked to a dimethylphenyl acetamide moiety. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 378.44 g/mol |
| CAS Number | [Not Available] |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Key areas of focus include:
1. Anticancer Activity
Research has shown that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.
2. Mechanism of Action
The mechanism by which the compound exerts its anticancer effects appears to involve the following pathways:
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Inhibition of Cell Proliferation : It has been observed to inhibit key signaling pathways involved in cell cycle progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds with structural similarities to this compound.
Case Study 1: Anticancer Screening
In a study published by Fayad et al. (2019), a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with similar structural motifs that displayed significant cytotoxicity against A549 and MCF7 cell lines .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis indicated that modifications to the triazole and quinoxaline rings could enhance biological activity. For example:
- Substitutions at specific positions on the phenyl rings were found to improve potency against cancer cell lines.
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds with similar structures, the following table summarizes key findings:
| Compound Name | Main Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)-2-{[3-(4-Methylphenyl)-...} | Anticancer | 1.61 | Significant cytotoxicity in A549 cells |
| N-(4-Methylphenyl)-2-{[6-Methylthieno...} | Anticancer | 0.98 | Effective against multiple cancer cell lines |
| 7-(4-Chlorophenyl)-4-Oxo-Thieno... | Antimicrobial | 0.45 | Exhibits broad-spectrum antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
